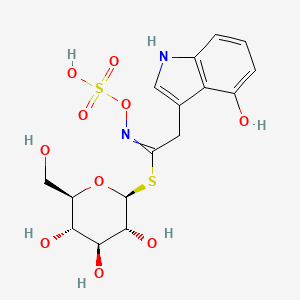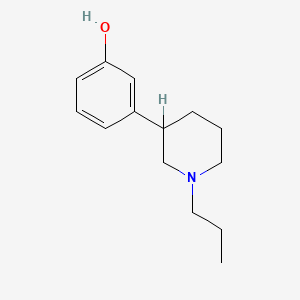
3-(1-Propyl-3-piperidinyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-propyl-3-piperidinyl)phenol is a member of piperidines.
Applications De Recherche Scientifique
Neuroleptic Pharmacophore
- The compound 3-(1-Propyl-3-piperidinyl)phenol has been studied for its role in neuroleptic agents. Research has shown that the phenyl-4-piperidinylmethanone moiety, closely related to 3-(1-Propyl-3-piperidinyl)phenol, is a significant neuroleptic pharmacophore. These compounds demonstrate potent neuroleptic activity, particularly in blocking d-amphetamine lethality and suppressing conditioned avoidance behavior (Boswell et al., 1978).
Key Intermediate in Synthesis
- A compound structurally similar to 3-(1-Propyl-3-piperidinyl)phenol, namely [(3R, 4R)-3-(3,4-dimethyl-4-piperidinyl)phenol], serves as a key intermediate in the synthesis of the opioid drug Alvimopan. An improved, cost-efficient process for the preparation of this compound has been developed, enhancing the overall yield (Reddy et al., 2014).
Alkylation Catalyst
- In the field of organic synthesis, compounds like 3-(1-Propyl-3-piperidinyl)phenol are used in the vapor-phase alkylation of phenol with 1-propanol. Research has demonstrated that catalysts based on CeO2–MgO exhibit high selectivity for this type of reaction, producing monoalkylated phenols efficiently (Sato et al., 1999).
Dopamine Agonist Properties
- Derivatives of 3-(1-Propyl-3-piperidinyl)phenol, such as 4-(1,2,5,6-tetrahydro-1-alkyl-3-pyridinyl)-2-thiazolamines, have been identified as dopamine agonists. They show pronounced central nervous system effects, including inhibition of striatal dopamine synthesis and reversal of reserpine-induced depression in rats (Jaén et al., 1990).
Metabolic Pathway Research
- In the study of metabolic pathways, compounds related to 3-(1-Propyl-3-piperidinyl)phenol have been used to understand the enzymatic processes involved in the metabolism of certain drugs. For example, the study of the metabolism of Roxatidine Acetate, a histamine 2 receptor antagonist, involves analyzing derivatives of 3-(1-Propyl-3-piperidinyl)phenol (Sasaki et al., 2001).
Propriétés
Numéro CAS |
75240-91-4 |
|---|---|
Nom du produit |
3-(1-Propyl-3-piperidinyl)phenol |
Formule moléculaire |
C14H21NO |
Poids moléculaire |
219.32 g/mol |
Nom IUPAC |
3-(1-propylpiperidin-3-yl)phenol |
InChI |
InChI=1S/C14H21NO/c1-2-8-15-9-4-6-13(11-15)12-5-3-7-14(16)10-12/h3,5,7,10,13,16H,2,4,6,8-9,11H2,1H3 |
Clé InChI |
HTSNFXAICLXZMA-UHFFFAOYSA-N |
SMILES |
CCCN1CCCC(C1)C2=CC(=CC=C2)O |
SMILES canonique |
CCCN1CCCC(C1)C2=CC(=CC=C2)O |
Synonymes |
3-(3-hydroxyphenyl)-N-n-propylpiperidine 3-PPP n-N-propyl-3(N-hydroxyphenyl)piperidine n-N-propyl-3-(3-hydroxyphenyl)piperidine n-N-propyl-3-(3-hydroxyphenyl)piperidine, (+-)-isomer n-N-propyl-3-(3-hydroxyphenyl)piperidine, R-(+)-isomer n-N-propyl-3-(3-hydroxyphenyl)piperidine, S-(-)-isomer preclamol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate](/img/structure/B1194982.png)
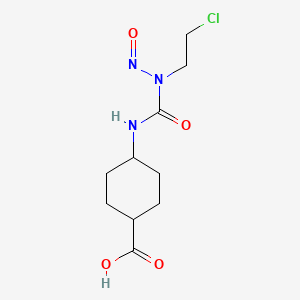
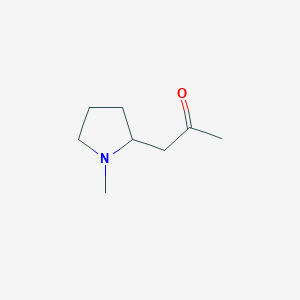
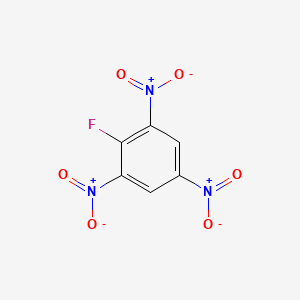
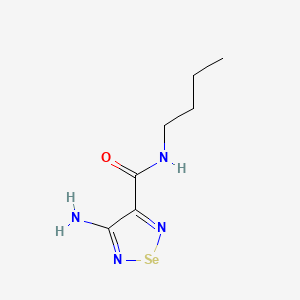
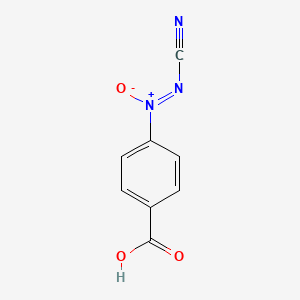
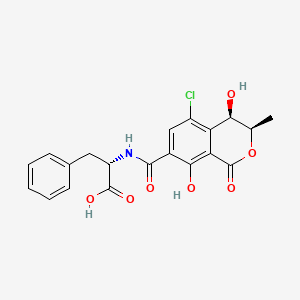
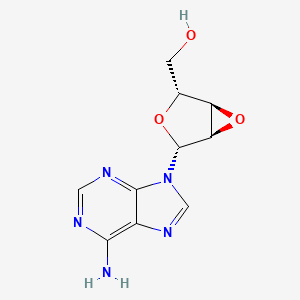
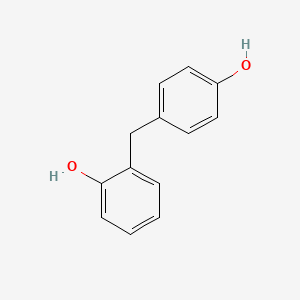
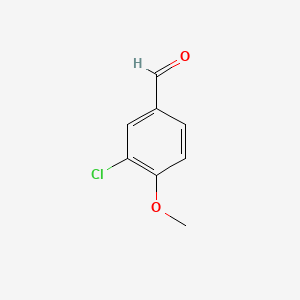
![6,7-Dihydro-5H-dibenz[c,e]azepine](/img/structure/B1194995.png)
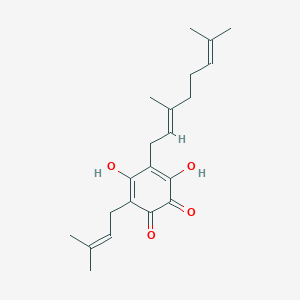
![3-[[2-(1-Benzotriazolyl)-1-oxoethyl]amino]benzoic acid methyl ester](/img/structure/B1195000.png)
